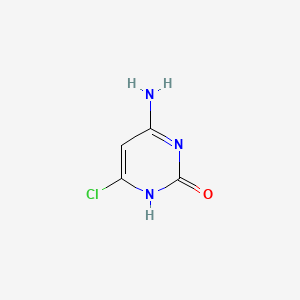

6-Chlorocytosine

Descripción

Contextualization within Halogenated Nucleobases

6-Chlorocytosine is a prominent member of the halogenated pyrimidine (B1678525) subgroup. smolecule.com The presence of a chlorine atom at the sixth carbon position of the pyrimidine ring distinguishes it from its natural counterpart, cytosine. smolecule.com This structural alteration allows this compound to act as a DNA base analogue. When incorporated into DNA, it can disrupt normal base pairing, leading to miscoding and mutagenesis. smolecule.com This property is harnessed by researchers to investigate fundamental cellular processes such as DNA replication, mismatch repair (MMR), and mutagenesis. smolecule.com For instance, when this compound is incorporated opposite guanine (B1146940), it creates a mismatch that triggers the MMR pathway, allowing scientists to study the mechanics of this essential DNA repair system. smolecule.com

The broader class of halogenated pyrimidines has been investigated for various applications, including as radiosensitizers in cancer therapy. nih.govoup.com The principle behind this is that their incorporation into cellular DNA makes the cells more susceptible to radiation damage. nih.gov While much of this research has focused on thymidine (B127349) analogues like iododeoxyuridine (IdUrd), the study of compounds like this compound contributes to a deeper understanding of how halogenation impacts biological systems. nih.gov

Structural Analogy to Canonical Nucleobases

The scientific utility of this compound is fundamentally linked to its structural similarity to cytosine, one of the four main bases found in DNA and RNA. Both molecules share the same core pyrimidine ring structure. However, the substitution of a hydrogen atom with a chlorine atom at the C6 position in this compound introduces key differences in their physicochemical properties. smolecule.com

The introduction of the electronegative chlorine atom alters the electron distribution within the pyrimidine ring, which can affect its base-pairing properties and stability. smolecule.com While it can still form a base pair with guanine, the interaction may be weaker or geometrically different compared to a standard cytosine-guanine pair. smolecule.com

Below is a table comparing the key structural and chemical properties of this compound and Cytosine.

| Property | This compound | Cytosine |

| Chemical Formula | C₄H₄ClN₃O smolecule.com | C₄H₅N₃O |

| Molar Mass | 145.55 g/mol nih.gov | 111.10 g/mol |

| Key Substituent at C6 | Chlorine (Cl) | Hydrogen (H) |

| Classification | Halogenated Pyrimidine smolecule.com | Canonical Pyrimidine Nucleobase wikipedia.org |

These structural modifications are central to its role in experimental biology. For example, studies on 5-chlorocytosine (B1228043) (a positional isomer) have shown that the halogenated base can mimic 5-methylcytosine (B146107), an epigenetic marker, thereby influencing DNA-protein interactions and gene expression. rcsb.orgnih.gov While this compound's epigenetic impact is a distinct area of study, the principle of a halogenated analogue interfering with natural biological recognition is a shared concept.

Historical Academic Perspectives on Pyrimidine Halogenation Research

The scientific exploration of pyrimidines dates back to the late 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The systematic study of pyrimidines began in 1884, and the parent compound itself was first prepared in 1900. wikipedia.org

Research into the halogenation of pyrimidines followed as chemical synthesis techniques advanced. Early studies focused on the fundamental reactivity of the pyrimidine ring, noting that direct halogenation typically occurs at the 5-position due to the electronic properties of the ring. researchgate.net Achieving substitution at other positions, such as the 6-position, often requires more complex, multi-step synthetic strategies. smolecule.com For instance, a common method for synthesizing this compound involves the direct chlorination of cytosine using reagents like phosphorus oxychloride. smolecule.com

The mid-20th century saw a surge of interest in halogenated pyrimidines for their potential as anticancer and antiviral agents, as well as radiosensitizers. mdpi.comnih.gov This research was driven by the understanding that these analogues could be incorporated into the DNA of rapidly dividing cells, thereby disrupting their function. nih.govoup.com Studies from this era laid the groundwork for the clinical investigation of compounds like 5-fluorouracil (B62378) and iododeoxyuridine. mdpi.comnih.gov

More recent research has delved into the nuanced effects of halogenated pyrimidines on cellular processes. The discovery that inflammation can lead to the in vivo formation of chlorinated nucleobases like 5-chlorocytosine has opened new avenues of investigation, linking environmental or physiological stress to genetic and epigenetic changes. nih.govpnas.org This has spurred further research into the synthesis and biological properties of specific chlorinated pyrimidines, including this compound, to understand their potential roles in disease pathogenesis. acs.orgasianjournalofphysics.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-6-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKXWYFBNZLIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330189 | |

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-35-8 | |

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chlorocytosine and Its Analogs

Direct Halogenation Approaches to 6-Chlorocytosine Synthesis

Direct halogenation presents the most straightforward conceptual approach to synthesizing this compound. This involves the introduction of a chlorine atom directly onto the C6 position of a cytosine or a related pyrimidine (B1678525) precursor.

One of the primary methods for this transformation is the reaction of cytosine with a chlorinating agent such as phosphorus oxychloride (POCl₃). smolecule.com This reagent is effective for converting the keto group at the C6 position (in the tautomeric form) into a chloro substituent.

Another class of reagents used for direct halogenation of nucleosides involves N-halo cyclic imides, for example, N-chlorosuccinimide (NCS). A patented method describes the direct chlorination of cytosine nucleosides using NCS in glacial acetic acid. google.com For instance, reacting cytidine (B196190) with NCS at elevated temperatures can yield the chlorinated nucleoside. However, careful control of reaction conditions, particularly pH, is crucial to prevent side reactions like depurination (cleavage of the glycosidic bond). While these methods are established for halogenating the pyrimidine ring, their regioselectivity (position 5 vs. 6) can be influenced by the substrate and reaction conditions.

| Reagent | Substrate | Solvent | Typical Conditions | Product | Reference |

| Phosphorus oxychloride (POCl₃) | Cytosine | N/A | Heat | This compound | smolecule.com |

| N-Chlorosuccinimide (NCS) | Cytidine | Glacial Acetic Acid | 50°C, 6 hours | 5-Chlorocytidine* |

*Note: While the NCS method is prominent for C5 chlorination, it represents a general strategy for direct halogenation of the pyrimidine ring.

Nucleophilic Substitution Strategies in this compound Production

Nucleophilic substitution reactions are fundamental in organic synthesis and provide a versatile route for producing this compound from appropriately substituted pyrimidine precursors. numberanalytics.comgacariyalur.ac.inliu.edu In this context, the strategy involves replacing a suitable leaving group on the pyrimidine ring with a chloride ion or, more commonly, constructing the cytosine ring from a pre-chlorinated intermediate via sequential nucleophilic substitutions.

A key intermediate for this approach is 2,4,6-trichloropyrimidine (B138864). This precursor can be synthesized from barbituric acid. google.com The process involves reacting barbituric acid first with phosphorus oxychloride, optionally with a catalyst, and subsequently with phosphorus pentachloride or a combination of phosphorus trichloride (B1173362) and chlorine gas. google.com

Once 2,4,6-trichloropyrimidine is obtained, the synthesis proceeds via a series of selective nucleophilic substitution reactions:

Amination: The chlorine atom at the C4 position is the most reactive towards nucleophilic attack. Treatment with ammonia (B1221849) (the nucleophile) selectively displaces the C4-chloro group to form 4-amino-2,6-dichloropyrimidine (B161716).

Hydrolysis: The chlorine atom at the C2 position can then be selectively hydrolyzed to an oxo group under controlled conditions, yielding the final this compound product. The C6-chloro group is less reactive and remains intact during this step.

This stepwise substitution allows for the controlled construction of the this compound molecule from a readily available starting material.

Multistep Synthetic Pathways for this compound

Complex organic molecules are often prepared via multistep synthetic routes to ensure high purity and yield. uit.no The synthesis of this compound from barbituric acid is a prime example of such a pathway. mdpi.comresearchgate.net

Chlorination of Barbituric Acid: Barbituric acid is treated with phosphorus oxychloride (POCl₃) followed by phosphorus pentachloride (PCl₅). google.com This two-step chlorination converts the three oxo groups of barbituric acid into chloro groups, yielding the highly reactive intermediate, 2,4,6-trichloropyrimidine. google.com

Selective Amination at C4: The 2,4,6-trichloropyrimidine is then subjected to amination. Due to the electronic properties of the pyrimidine ring, the C4 position is most susceptible to nucleophilic attack. By using ammonia as the nucleophile, 4-amino-2,6-dichloropyrimidine is formed.

Selective Hydrolysis at C2: The final step involves the conversion of the 2-chloro-4-amino-6-chloropyrimidine into this compound. This is achieved through a selective hydrolysis reaction that replaces the chlorine atom at the C2 position with a hydroxyl group, which then tautomerizes to the more stable oxo form. This step yields the target molecule, 4-amino-6-chloro-1H-pyrimidin-2-one (this compound).

This pathway demonstrates a strategic approach, building complexity through a series of controlled, high-yielding reactions.

Methodologies for Incorporating this compound into Oligonucleotides

To study its biological effects, this compound must be incorporated into DNA or RNA strands. This is accomplished by first synthesizing a modified nucleoside monomer, which is then used in automated solid-phase oligonucleotide synthesis.

Phosphoramidite-based Synthesis Techniques

The gold standard for synthesizing custom oligonucleotides is phosphoramidite (B1245037) chemistry. umich.edu This method involves the sequential addition of protected nucleoside phosphoramidite monomers to a growing chain attached to a solid support. nih.gov Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

To incorporate this compound, a corresponding 2'-deoxycytidine (B1670253) phosphoramidite monomer is required. While a specific protocol for the 6-chloro isomer is not widely published, its synthesis would follow established principles, analogous to the synthesis of related modified phosphoramidites like those for 5-chlorocytosine (B1228043) or 6-chloropurine (B14466). researchgate.netnih.gov

A plausible route for the synthesis of the 6-chloro-2'-deoxycytidine phosphoramidite monomer would involve:

Preparation of 6-chloro-2'-deoxycytidine: This modified nucleoside would first be synthesized, potentially through enzymatic methods or by glycosylation of the this compound base. mdpi.com

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group.

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base to generate the final phosphoramidite monomer. nih.gov

This monomer can then be used in an automated DNA synthesizer to be incorporated at specific sites within an oligonucleotide sequence. nih.gov

Modified Nucleoside Triphosphate Synthesis for Polymerase Incorporation

An alternative method for incorporating modified bases into nucleic acids is through polymerase-catalyzed reactions using modified nucleoside triphosphates. This requires the synthesis of 6-chloro-2'-deoxycytidine-5'-triphosphate (6-Cl-dCTP). Two primary strategies exist for this synthesis: chemical and enzymatic.

Chemical Synthesis: A widely used chemical method is the Ludwig-Eckstein reaction. nih.gov This one-pot procedure involves reacting the unprotected nucleoside (6-chloro-2'-deoxycytidine) with phosphorus oxychloride. nih.govresearchgate.net The resulting dichlorophosphate (B8581778) intermediate is then reacted in situ with pyrophosphate to yield the desired 5'-triphosphate. nih.gov This method is effective for producing various nucleoside triphosphates. jst.go.jp

Enzymatic Synthesis: Enzymatic approaches offer high selectivity and operate under mild conditions, avoiding the need for protecting groups. mdpi.com A common enzymatic strategy is a one-pot cascade reaction using a series of kinases. frontiersin.org

A nucleoside kinase (NK) first phosphorylates 6-chloro-2'-deoxycytidine to its 5'-monophosphate form.

A nucleoside monophosphate kinase (NMPK) then converts the monophosphate to the diphosphate (B83284).

Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation to yield 6-chloro-2'-deoxycytidine-5'-triphosphate.

Chemical Reactivity and Derivative Formation of 6 Chlorocytosine

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C6 position of 6-chlorocytosine serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that observed in other 6-chlorinated purines and pyrimidines, which are widely used as precursors for a variety of derivatives. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, which is facilitated by the electron-withdrawing properties of the ring nitrogens and the carbonyl group.

A range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse 6-substituted cytosine derivatives. Common classes of nucleophiles include:

Amines: Primary and secondary amines react with this compound to yield N6-substituted cytosine derivatives. These reactions are fundamental in creating a library of compounds with varied functionalities.

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the chlorine to form 6-thioether cytosine derivatives.

Alkoxides: Alkoxides, derived from alcohols, can react to produce 6-alkoxycytosines, effectively forming ether linkages at the C6 position.

The general scheme for these reactions can be represented as follows:

Figure 1: General scheme for nucleophilic substitution reactions of this compound. Nu represents a nucleophile (e.g., R₂NH, RS⁻, RO⁻).

While specific kinetic data for this compound is not extensively documented in publicly accessible literature, the reactivity patterns can be inferred from related systems. The rate of substitution is dependent on the nucleophilicity of the attacking species and the stability of the intermediate complex.

Table 1: Representative Nucleophilic Substitution Reactions on 6-Chloro Heterocycles

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | 6-Aminocytosine Derivatives | Heat, often in a polar solvent like ethanol or DMF, with a base to neutralize HCl. |

| Thiolates (e.g., Sodium thiomethoxide) | 6-Alkylthiocytosine Derivatives | Reaction with the corresponding thiol in the presence of a base, or with a pre-formed thiolate salt. |

This table is illustrative of expected reactions based on the known reactivity of similar 6-chlorinated pyrimidines and purines.

Deamination Pathways and Resultant Products of this compound

Deamination, the removal of an amine group, is a critical reaction for nucleobases. For cytosine, this typically involves hydrolytic conversion to uracil. wikipedia.org In the case of this compound, the expected product of deamination is 6-chlorouracil. This transformation can occur through both spontaneous hydrolysis and enzymatic catalysis.

The hydrolytic deamination of cytosine proceeds via nucleophilic attack of water at the C4 position, followed by the elimination of ammonia (B1221849). wikipedia.org The presence of the electron-withdrawing chlorine atom at C6 in this compound is expected to influence the electron density of the pyrimidine (B1678525) ring and potentially affect the rate of this reaction, though specific kinetic studies are scarce.

Enzymatic deamination is carried out by a class of enzymes known as cytosine deaminases. nih.gov These enzymes play crucial roles in various biological processes, including nucleotide metabolism and antibody diversification. nih.gov While it is plausible that this compound could be a substrate for some deaminases, the specificity and efficiency would depend on the active site architecture of the particular enzyme. The product of such an enzymatic reaction would be 6-chlorouracil and ammonia.

Table 2: Comparison of Deamination Products

| Starting Compound | Deamination Product |

|---|---|

| Cytosine | Uracil wikipedia.org |

| 5-Methylcytosine (B146107) | Thymine wikipedia.org |

| This compound | 6-Chlorouracil |

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

The stability of nucleobases in aqueous environments is fundamental to the integrity of genetic material. The primary degradation pathway for cytosine in water is hydrolysis, leading to deamination to form uracil. The rate of this hydrolysis is influenced by factors such as temperature and pH.

Studies on cytosine have shown that its half-life decreases significantly as the pH decreases from neutral. For instance, at 373.15 K (100 °C), the half-life of cytosine is approximately 18 days at ambient pressure, and this is sensitive to changes in pH. nih.gov

The C6 chlorine atom in this compound is expected to impact its hydrolytic stability. The electron-withdrawing nature of chlorine could make the pyrimidine ring more susceptible to nucleophilic attack by water, potentially leading to two primary degradation pathways:

Hydrolysis of the amino group (deamination): As discussed previously, this would lead to the formation of 6-chlorouracil.

Hydrolysis of the chloro group: Nucleophilic attack at the C6 position by water or hydroxide ions could lead to the formation of 6-hydroxycytosine (isocytosine).

Synthesis and Characterization of Novel this compound Derivatives

The utility of this compound as a synthetic intermediate stems from the reactivity of its C6 position. Through nucleophilic substitution reactions, a multitude of novel derivatives can be synthesized. The general strategy involves reacting this compound with a chosen nucleophile, often in the presence of a base and under thermal conditions, to drive the reaction to completion.

The characterization of these newly synthesized derivatives relies on a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. The disappearance of the C5-H proton signal and the appearance of new signals corresponding to the introduced substituent are key diagnostic markers.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the derivative, providing strong evidence of a successful substitution.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the derivative.

While specific examples of derivatives synthesized directly from this compound are not widespread in the literature, the synthetic routes are well-established for analogous compounds. For example, the synthesis of N-4 alkyl cytosine derivatives and 6-substituted uracil derivatives provides a roadmap for the potential transformations of this compound. mdpi.com

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cytosine |

| 6-Chlorouracil |

| Uracil |

| 5-Methylcytosine |

| Thymine |

| 6-Hydroxycytosine (Isocytosine) |

| N6-substituted cytosine |

| 6-Thioether cytosine |

Biochemical and Molecular Interaction Studies of 6 Chlorocytosine

Interactions with Nucleic Acids

6-Chlorocytosine's structural similarity to cytosine, with the notable addition of a chlorine atom at the sixth carbon position, allows it to act as a DNA base analogue. smolecule.com This characteristic is central to its role in various biochemical processes and its utility as a tool for studying DNA replication and repair.

Mechanisms of Incorporation into Deoxyribonucleic Acid (DNA) during Replication

During DNA replication, this compound can be incorporated into the nascent DNA strand. smolecule.com As a modified nucleobase, it can be taken up by the cellular machinery and utilized by DNA polymerases, the enzymes responsible for synthesizing new DNA. biocompare.com The triphosphate form of 6-chlorodeoxycytidine serves as a substrate for these polymerases, which can insert it into the growing DNA chain opposite a template strand base. This incorporation can lead to mutagenic effects and disrupt normal cellular processes. smolecule.com

Fidelity of Base Pairing and Formation of Mismatched Nucleotides

The fidelity of DNA replication is a critical process that ensures the accurate copying of the genetic code. tutorchase.comunacademy.com DNA polymerases have a high degree of accuracy, but mistakes can occur. biocompare.comtutorchase.com The presence of this compound can challenge this fidelity. While it can pair with guanine (B1146940), its canonical partner, the chlorine atom at the C6 position alters its electronic properties and can lead to mispairing.

Studies have shown that this compound can mispair with adenine, leading to the formation of a this compound-Adenine (6-ClC-A) mismatch. This mispairing is a significant event, as it can result in C-to-T transition mutations in subsequent rounds of replication. The frequency of such mispairing can be influenced by the specific DNA polymerase involved.

Table 1: Base Pairing Behavior of Cytosine and this compound

| Property | Cytosine | This compound |

| Canonical Base Pairing Partner | Guanine | Guanine |

| Mispairing Partner | - | Adenine |

| Resulting Mutation | - | C-to-T Transition |

This table summarizes the typical base pairing of cytosine and the mispairing potential of this compound.

Conformational and Structural Effects on DNA Duplexes

The incorporation of this compound into a DNA duplex can have subtle but significant effects on its structure and conformation. While crystallographic and NMR studies have shown that duplexes containing this compound generally maintain a standard B-form geometry, similar to natural DNA, there are localized changes. nih.govmdpi.com

Table 2: Structural Impact of this compound on DNA Duplexes

| Structural Parameter | Observation | Reference |

| Overall Conformation | B-form DNA | nih.gov |

| Local Geometry | Minor perturbations, weaker G-6ClC imino hydrogen bond | nih.gov |

| Thermal Stability | Experimentally indistinguishable from normal DNA | nih.gov |

This table outlines the observed structural effects of this compound when incorporated into a DNA duplex.

Modulation of Cytosine Methylation Patterns in DNA

DNA methylation, particularly at CpG sites, is a crucial epigenetic modification that plays a role in gene regulation. This compound has been shown to influence these methylation patterns. smolecule.com It can act as a mimic of 5-methylcytosine (B146107) (5mC), the naturally occurring methylated form of cytosine. nih.gov

This mimicry can lead to the "fraudulent" methylation of previously unmethylated CpG sites. nih.gov The cellular machinery, including DNA methyltransferases, may recognize this compound as 5mC, leading to the inappropriate methylation of adjacent cytosines. nih.gov This can result in heritable gene silencing, providing a potential mechanistic link between inflammation-induced DNA damage and epigenetic changes observed in cancer. nih.govresearchgate.net

Influence on DNA Repair Mechanisms, including Mismatch Repair Pathways

The formation of mismatches, such as 6-ClC-G, triggers the DNA mismatch repair (MMR) system, a crucial pathway for correcting errors made during replication. smolecule.comwikipedia.org The MMR system recognizes and removes the incorrectly incorporated base from the newly synthesized strand. wikipedia.org

The presence of this compound in DNA can activate MMR pathways. smolecule.com However, the efficiency of repair can be influenced by the nature of the mismatch and the specific repair proteins involved. nih.gov Studies have shown that some repair pathways that act on other halogenated pyrimidines may not be active on this compound, potentially allowing it to persist in the DNA. researchgate.net This persistence can increase the likelihood of mutations in subsequent rounds of DNA replication. researchgate.net The interaction of this compound with MMR proteins is an area of active research to understand how these lesions are processed by the cell. smolecule.comnih.govijbs.comanr.fr

Interactions with Ribonucleic Acid (RNA)

While much of the research on this compound has focused on its interactions with DNA, its potential interactions with RNA are also of interest. Chlorination of bases can occur in RNA as well as DNA. researchgate.net The presence of modified bases in RNA can affect its structure, stability, and its interactions with RNA-binding proteins. nih.govbiorxiv.org

The incorporation of a chlorinated nucleobase like this compound into an RNA strand could potentially alter its secondary and tertiary structure. This could, in turn, affect processes such as RNA splicing, translation, and the binding of regulatory molecules. Further research is needed to fully elucidate the specific interactions of this compound with RNA and the functional consequences of such interactions.

Protein-Ligand Binding Studies

The interaction of this compound and its analogs with proteins, particularly those involved in DNA metabolism and repair, has been a subject of scientific investigation. These studies are crucial for understanding the biological consequences of the presence of such modified bases within the genome.

Interaction with Specific Proteins Involved in DNA Repair

Research indicates that this compound can interact with proteins involved in DNA repair, potentially affecting their function. smolecule.com When incorporated into DNA opposite guanine, this compound forms a mismatched pair that does not establish proper hydrogen bonds, which in turn can trigger the activation of mismatch repair (MMR) pathways. smolecule.com This property makes this compound a useful tool for researchers to investigate the intricacies of the MMR system and its role in maintaining genomic stability. smolecule.com

While specific quantitative binding data for this compound with DNA repair proteins is not extensively detailed in the available literature, studies on the closely related compound, 5-chlorocytosine (B1228043), provide valuable insights. For instance, the methyl-CpG-binding protein MBD4, which possesses both a methyl-binding domain and glycosylase activity, has been shown to have undetectable repair activity against 5-chlorocytosine. oup.com This lack of repair may be attributed to 5-chlorocytosine's ability to mimic 5-methylcytosine, a natural epigenetic mark. nih.gov This mimicry could lead to the accumulation of the chlorinated base in the genome. oup.comnih.gov

Furthermore, the interaction of halogenated pyrimidines with methyl-CpG-binding proteins (MBPs) has been explored. These proteins normally bind to methylated CpG dinucleotides and are involved in recruiting chromatin-modifying enzymes. Studies have shown that DNA containing 5-chlorocytosine can bind with high affinity to MBPs, suggesting that this DNA lesion could act as a fraudulent epigenetic signal. oup.comnih.gov

| Protein/Protein Family | Interaction with Chlorinated Cytosine Analog | Observed Effect |

| Mismatch Repair (MMR) Proteins | This compound | Activation of MMR pathways due to mismatched base pairing. smolecule.com |

| MBD4 (a methyl-CpG-binding protein with glycosylase activity) | 5-Chlorocytosine | Undetectable repair activity against this lesion. oup.com |

| Methyl-CpG-Binding Proteins (MBPs) | 5-Chlorocytosine | High-affinity binding, mimicking 5-methylcytosine. oup.comnih.gov |

Modulation of Enzymatic Activities by this compound

The presence of this compound and its analogs within a DNA sequence can modulate the activity of various enzymes that interact with DNA. This modulation can have significant biological consequences, including alterations in gene expression and DNA replication fidelity.

Studies on 5-chlorocytosine have demonstrated its capacity to influence DNA methyltransferases. For example, 5-chlorocytosine has been shown to misdirect the human maintenance methyltransferase DNMT1 to methylate previously unmethylated CpG sites. nih.govaacrjournals.org This occurs because DNMT1 cannot distinguish 5-chlorocytosine from the natural 5-methylcytosine. nih.gov This fraudulent methylation can lead to heritable gene silencing. nih.gov In contrast, oligonucleotides containing 5-chlorocytosine did not inhibit enzymatic methylation by M.HpaII, a bacterial methyltransferase. researchgate.net

The impact of chlorinated cytosines on DNA polymerases has also been investigated. The mutagenic properties of 5-chlorocytosine have been demonstrated in vitro and in vivo, where it can cause C→T transition mutations. pnas.orgpnas.org X-ray crystallography studies have provided a structural basis for this mutagenicity, showing that human polymerase β can accommodate an incoming dATP analog opposite a templating 5-chlorocytosine. pnas.org This suggests that the polymerase's active site can facilitate the bypass of this lesion in a way that leads to a mutation.

| Enzyme | Effect of Chlorinated Cytosine Analog | Research Finding |

| Human DNA Maintenance Methyltransferase (DNMT1) | 5-Chlorocytosine | Misdirection of methylation to unmethylated CpG sites. nih.govaacrjournals.org |

| M.HpaII (bacterial methyltransferase) | 5-Chlorocytosine | No inhibition of enzymatic methylation observed. researchgate.net |

| Human Polymerase β | 5-Chlorocytosine | Facilitates mutagenic bypass by pairing with dATP. pnas.org |

Spectroscopic and Theoretical Characterization of 6 Chlorocytosine

Vibrational Spectroscopy Applications (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural features of molecules like 6-Chlorocytosine. These methods probe the discrete vibrational energy levels of a molecule, which are determined by its geometry and bond strengths.

While comprehensive, dedicated FT-IR and Raman spectral analyses for this compound are not extensively available in the reviewed scientific literature, studies on closely related chlorinated pyrimidines provide insight into the expected spectral features. For instance, research on metal complexes of 4-amino-6-chloro-2-methylthiopyrimidine, a derivative of this compound, identified characteristic vibrational bands. In these complexes, the C=N stretching vibrations were observed in the range of 1656-1660 cm⁻¹. sciarena.com Such bands are indicative of the pyrimidine (B1678525) ring structure.

For this compound itself, one would expect to observe characteristic frequencies corresponding to:

N-H stretching vibrations from the amino group (NH₂) and the ring, typically in the high-frequency region above 3000 cm⁻¹.

C=O stretching from the carbonyl group, a strong band usually found around 1650-1700 cm⁻¹.

C=N and C=C stretching vibrations within the pyrimidine ring, contributing to a complex pattern of bands in the 1400-1650 cm⁻¹ region.

C-Cl stretching vibration , which is expected at lower frequencies, generally in the 600-800 cm⁻¹ range.

Density Functional Theory (DFT) calculations are often employed to simulate and assign these vibrational modes with high accuracy, as has been demonstrated for the related molecule 5-chlorocytosine (B1228043). researchgate.netnih.gov A similar theoretical study would be invaluable for a complete assignment of the vibrational spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Detailed ¹H and ¹³C NMR spectral data for isolated this compound and its specific adducts are not readily found in the surveyed literature. However, based on the known structure of this compound (4-amino-6-chloro-2(1H)-pyrimidinone), a hypothetical NMR spectrum can be described:

¹H NMR: One would anticipate signals corresponding to the proton on the C5 carbon of the pyrimidine ring and exchangeable protons from the N1-H and the amino (NH₂) group. The chemical shift of the C5-H proton would be influenced by the adjacent electron-withdrawing chlorine atom.

¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms in the pyrimidine ring. The chemical shifts would be characteristic of their environment: a carbonyl carbon (C2), a carbon bearing a chlorine atom (C6), a carbon bonded to the amino group (C4), and a methine carbon (C5).

Studies on other cytosine derivatives show that the formation of adducts, for example with amino acids or other biomolecules, leads to significant changes in chemical shifts, providing information on the site of interaction and the structure of the resulting complex. rsc.orgresearchgate.netnih.gov Similar investigations on this compound would be crucial for understanding its interactions in a biological context.

Mass Spectrometry-based Characterization of this compound and Derivatives

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound is characterized by the presence of a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) is accompanied by a significant M+2 peak, with an intensity ratio of approximately 3:1. nih.gov This isotopic signature is a hallmark of a monochlorinated compound.

Based on GC-MS data available through the PubChem database, the mass spectrum of this compound exhibits several key fragments. nih.gov The molecular ion (M⁺) peak corresponding to the C₄H₄³⁵ClN₃O formula appears at a mass-to-charge ratio (m/z) of 145. The corresponding M+2 peak is observed at m/z 147. Analysis of fragmentation patterns, which arise from the cleavage of the molecular ion, can provide further structural confirmation. acs.orgnih.gov

| m/z (Mass-to-Charge Ratio) | Putative Fragment Identity | Notes |

| 147 | [M+2]⁺ | Isotopic peak containing ³⁷Cl. |

| 145 | [M]⁺ | Molecular ion containing ³⁵Cl. |

| 110 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 82 | [M-Cl-CO]⁺ or other fragments | Subsequent loss of carbon monoxide or other fragmentation pathways. |

This table is based on publicly available GC-MS data for this compound. The interpretation of fragments is putative and would require high-resolution MS for definitive assignment.

Computational Chemistry Approaches

Theoretical chemistry provides indispensable tools for investigating the properties of this compound at an atomic level, complementing experimental data and predicting characteristics that are difficult to measure.

Quantum mechanical methods are used to model the electronic distribution within a molecule, which governs its reactivity and interactions. The presence of a halogen atom like chlorine significantly influences the electronic structure of the pyrimidine ring through inductive and resonance effects. mdpi.comresearchgate.net

Calculations can determine properties such as:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For halogenated molecules, these maps can reveal the presence of a "sigma-hole," an electropositive region on the halogen atom that can participate in halogen bonding. mdpi.combohrium.com

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions.

While specific QM studies detailing the electronic structure of this compound are not prominent in the literature, the principles have been extensively applied to other halogenated nucleobases, providing a framework for any future theoretical investigation. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating the relative energies of different isomers and tautomers with high accuracy. nih.govnih.gov For this compound, like cytosine itself, several tautomeric forms are possible, and their relative stability is critical to understanding its base-pairing potential.

A typical DFT study on this compound would involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms, including bond lengths and angles. Functionals like B3LYP combined with basis sets such as 6-31G* or larger are commonly used for this purpose. researchgate.netnih.gov

Tautomer Stability Analysis: Calculating the relative energies of different tautomers (e.g., amino-oxo, amino-hydroxy, imino-oxo forms) to determine the most prevalent species in the gas phase or in solution.

Vibrational Frequency Calculation: These calculations predict the IR and Raman spectra, which aids in the assignment of experimental bands and confirms that the optimized structure is a true energy minimum. nih.govfrontiersin.org

Although detailed DFT analyses have been published for the 5-chloro isomer of cytosine, a comparable, dedicated study for this compound is not available in the reviewed literature. researchgate.net

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. Placing this compound within a larger biological structure, such as a DNA duplex, and simulating its dynamics can reveal how the modification affects the structure, stability, and flexibility of the macromolecule. tandfonline.com

Potential applications of MD simulations for this compound include:

Investigating the impact of the chlorine atom on local DNA conformation (e.g., B-form DNA).

Analyzing changes in base-pairing strength and geometry when this compound is paired with guanine (B1146940) or other bases.

Studying the interactions between the modified base and DNA-binding proteins, such as polymerases or repair enzymes.

Currently, there is a lack of published MD simulation studies specifically focused on this compound incorporated within biological macromolecules. Such research would be vital for understanding the biological consequences of this particular form of DNA damage or modification.

Investigation of Tautomeric Equilibria and Relative Stabilities

The investigation into the tautomeric equilibria and relative stabilities of this compound is essential for understanding its chemical behavior, potential biological activity, and spectroscopic properties. Tautomerism in cytosine and its derivatives involves the migration of a proton, leading to structural isomers that can coexist in equilibrium. These different forms can have distinct properties, influencing how the molecule interacts with its environment.

While specific, detailed research findings and data tables for this compound are not prevalent in the surveyed scientific literature, the tautomeric landscape can be understood by examining its parent molecule, cytosine. asianjournalofphysics.combibliotekanauki.pl The primary tautomeric forms expected for this compound are analogous to those extensively studied for cytosine itself: the amino-oxo, amino-hydroxy, and imino-oxo forms. asianjournalofphysics.comresearchgate.net

Theoretical and spectroscopic studies on cytosine and its 5-halo derivatives have established a robust framework for these investigations. asianjournalofphysics.comresearchgate.net Computational chemistry, particularly using Density Functional Theory (DFT) and high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), is a primary tool for calculating the optimized geometries and relative energies of the different tautomers in the gas phase and in solution. asianjournalofphysics.comnih.gov These theoretical calculations are crucial for predicting which tautomers are most stable and their expected population in a given environment. researchgate.netnumberanalytics.com

Spectroscopic methods, such as FT-IR and FT-Raman, provide experimental validation for the theoretical predictions. The vibrational frequencies of functional groups directly involved in tautomerization, like C=O, N-H, and O-H, are particularly informative and can help identify the predominant tautomeric forms present in a sample. asianjournalofphysics.com

For the parent molecule, cytosine, numerous studies have shown that the relative stability of its tautomers is highly sensitive to the environment. asianjournalofphysics.comresearchgate.net In the crystalline state and in polar solvents, the canonical amino-oxo form is overwhelmingly dominant. asianjournalofphysics.combibliotekanauki.pl However, in the gas phase, a mixture of tautomers can coexist, with theoretical calculations often indicating that an amino-hydroxy (enol) form is the most stable. asianjournalofphysics.combibliotekanauki.pl The substitution of a chlorine atom on the pyrimidine ring is expected to influence the electron distribution and, consequently, the relative energies of the tautomers, though specific data for the C6 position is not available in the searched literature.

Research Findings

Detailed experimental and computational studies specifically characterizing the tautomeric equilibria of this compound are not extensively documented in the available literature. However, the foundational knowledge from studies on cytosine and its 5-chloro derivative provides a strong basis for understanding its likely behavior. asianjournalofphysics.comresearchgate.net

Research on cytosine shows that at least 14 distinct tautomers are theoretically possible, though only a few are low enough in energy to be significant. asianjournalofphysics.com The main forms result from proton shifts between the ring nitrogens, the exocyclic amino group, and the exocyclic oxygen atom. asianjournalofphysics.combibliotekanauki.pl These are generally categorized as:

Amino-oxo forms (the "canonical" tautomer)

Amino-hydroxy forms (enol tautomers)

Imino-oxo forms (resulting from a proton shift from the amino group to a ring nitrogen)

The equilibrium between these forms is dictated by their relative Gibbs free energy. Computational models, such as DFT, are used to predict these energies. nih.govnumberanalytics.com For cytosine, high-level calculations have shown that the energy differences between the most stable tautomers in the gas phase can be very small, suggesting a delicate balance that can be easily shifted by solvent effects or substitution. asianjournalofphysics.combibliotekanauki.pl

Without specific studies on this compound, a quantitative analysis remains speculative. The electron-withdrawing nature of the chlorine atom at the C6 position would influence the acidity and basicity of the nearby nitrogen atoms (N1 and the exocyclic amino group), which would, in turn, alter the relative stabilities of the different tautomers compared to unsubstituted cytosine.

Data Tables

As specific data for this compound is unavailable, the following table presents the common tautomers of the parent molecule, cytosine, which serve as the fundamental structures for understanding the tautomerism of its derivatives. The nomenclature (e.g., C1, C2a) is based on established conventions in the literature. asianjournalofphysics.comresearchgate.net

Table 1: Principal Tautomeric Forms of Cytosine

| Tautomer Name | Tautomer Type | Description |

| C1 | Amino-oxo | The canonical form found in DNA, with a ketone at C2 and a proton on N1. |

| C2a | Amino-hydroxy (trans) | An enol form with a hydroxyl group at C2 and a proton on N1. The O-H bond is trans to the N3 atom. |

| C2b | Amino-hydroxy (cis) | An enol form with a hydroxyl group at C2 and a proton on N1. The O-H bond is cis to the N3 atom. |

| C3a | Imino-oxo (cis) | An imino form with a proton shifted from the exocyclic amino group to N3. |

| C3b | Imino-oxo (trans) | An imino form with a proton shifted from the exocyclic amino group to N3. |

| C4 | Amino-oxo | A non-aromatic form with a proton on N3 instead of N1. |

This table describes the fundamental tautomers of cytosine, which are the basis for the potential tautomers of this compound. Specific relative stability data for this compound is not available in the searched literature.

Mechanisms of Biological Action of 6 Chlorocytosine

Mutagenic Properties and Associated Molecular Pathways

6-Chlorocytosine is recognized as a mutagenic agent, primarily through its ability to be integrated into the DNA strand during replication, which can lead to errors in the genetic code. smolecule.com

Induction of Mutagenesis through DNA Misincorporation

As a structural analog of cytosine, this compound can be incorporated into DNA. smolecule.com This incorporation is a key step in its mutagenic action. The presence of the chlorine atom at the sixth carbon position of the pyrimidine (B1678525) ring differentiates it from the natural base, cytosine. smolecule.com This structural alteration disrupts the normal Watson-Crick base pairing. smolecule.com

When this compound is incorporated into a DNA strand, for instance, opposite a guanine (B1146940) residue, it creates a mismatched pair that does not form the correct hydrogen bonds. smolecule.com This disruption in base pairing can lead to miscoding during subsequent rounds of DNA replication, a fundamental process of mutagenesis. smolecule.com The cellular machinery may incorrectly read this compound and insert an incorrect base opposite it, thus inducing a mutation. The cell's DNA mismatch repair (MMR) pathways can be activated in response to the presence of such mismatched pairs. smolecule.com The study of how cells recognize and repair DNA containing this compound provides valuable insights into the mechanisms of DNA repair and the maintenance of genomic stability. smolecule.com

Role in Altering Gene Regulation

The incorporation of this compound into the DNA sequence can lead to structural alterations that, in turn, affect transcriptional processes. smolecule.com Gene expression is a tightly regulated process, and the introduction of a modified base can interfere with the binding of transcription factors and other regulatory proteins to the DNA. This interference can alter the normal patterns of gene expression. Consequently, this compound serves as a valuable molecular tool for researchers studying the complexities of gene regulation. smolecule.com

Interactions with Endogenous Cellular Repair and Defense Systems

When the synthetic nucleobase analogue this compound is introduced into a biological system, it can be incorporated into DNA during replication. smolecule.com Once present in the genome, it represents a form of DNA damage that can trigger a response from the cell's sophisticated network of repair and defense mechanisms. The primary interaction observed is with the DNA Mismatch Repair (MMR) system, which recognizes the structural distortion caused by this unnatural base. smolecule.com

As a modified pyrimidine, this compound disrupts the normal Watson-Crick base pairing. When incorporated into a DNA strand opposite a guanine residue, the resulting this compound-Guanine (6-Cl-C:G) pair is structurally aberrant and lacks the proper hydrogen bonding of a standard Cytosine-Guanine (C:G) pair. smolecule.com This mismatch is a key signal that initiates the DNA Mismatch Repair pathway. smolecule.com

The MMR system is a crucial cellular defense mechanism responsible for correcting errors made during DNA replication, such as base-base mismatches and small insertions or deletions, thereby ensuring genomic stability. smolecule.comebi.ac.uk In human cells, the process is initiated by the MutS homolog complex (MSH2-MSH6 or MSH2-MSH3), which scans the DNA and recognizes the mismatched base pair. ebi.ac.uk The presence of the 6-Cl-C:G mismatch triggers the binding of this complex, which in turn recruits other MMR proteins, including MutL homologs (MLH1, PMS2), to the site of the lesion. smolecule.comebi.ac.uk

Following recognition and assembly of the MMR protein complex, an exonuclease is recruited to remove a segment of the newly synthesized DNA strand containing the this compound lesion. DNA polymerase then fills the resulting gap using the parental strand as a template, and DNA ligase seals the final nick to complete the repair process. wikipedia.org The use of this compound in research has been valuable for investigating and understanding the intricate workings of the MMR pathway, as it provides a reliable method for inducing a mismatch that the system will actively target for repair. smolecule.com

While the interaction with the MMR system is the most clearly defined response, research has also indicated that this compound may interact with other specific proteins involved in DNA repair, potentially influencing their activity. smolecule.com However, detailed mechanisms of its processing by other major repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER), are not as well-characterized as its role in activating MMR. wikipedia.orgnobelprize.org These pathways are responsible for repairing different types of DNA damage; BER typically handles small, non-helix-distorting base lesions, while NER removes bulky, helix-distorting adducts. wikipedia.orgnobelprize.orgmdpi.com

The cellular response to this compound underscores the sensitivity and specificity of endogenous DNA repair systems in identifying and correcting threats to genomic integrity.

Interactive Data Table: Interaction of this compound with Cellular Repair Systems

| Cellular System | Interacting Component(s) | Type of Interaction | Outcome of Interaction | Reference(s) |

| DNA Mismatch Repair (MMR) | MutS homolog complex (e.g., MSH2-MSH6) | Recognition of 6-Cl-C:G mismatch | Activation of the MMR cascade | smolecule.com |

| DNA Mismatch Repair (MMR) | MutL homolog complex (e.g., MLH1-PMS2), Exonucleases, DNA Polymerase, DNA Ligase | Repair processing | Excision of the DNA segment containing this compound and resynthesis of the correct sequence | smolecule.comebi.ac.ukwikipedia.org |

| General DNA Repair Proteins | Various unspecified repair proteins | Potential binding and influence | Research indicates possible interactions, but specific mechanisms are not fully detailed. | smolecule.com |

Advanced Applications in Chemical Biology and Molecular Research

Utilization as Probes for DNA Replication and Repair Studies

6-Chlorocytosine (6-Cl-C) serves as an effective probe for dissecting the intricate mechanisms of DNA replication and repair. As a structural analog of cytosine, it can be incorporated into DNA during replication. Current time information in Bangalore, IN. However, the presence of the chlorine atom at the 6th position disrupts the normal Watson-Crick base pairing. When incorporated opposite guanine (B1146940) (G), the resulting 6-Cl-C:G pair creates a mismatched structure that cannot form the standard hydrogen bonds. Current time information in Bangalore, IN. This disruption makes it a valuable tool for investigating the DNA mismatch repair (MMR) system, a crucial cellular pathway that corrects errors made during DNA replication to maintain genomic stability. Current time information in Bangalore, IN.

The introduction of a 6-Cl-C:G mismatch into a DNA duplex triggers the activation of MMR pathways. Current time information in Bangalore, IN. By studying how cells recognize and process this specific lesion, researchers can gain insights into the detailed workings of the MMR machinery. This includes identifying the specific proteins that bind to the mismatch and the subsequent steps involved in the excision and resynthesis of the DNA strand containing the analog. Research has indicated that this compound may interact with specific proteins involved in DNA repair mechanisms, potentially influencing their activity. smolecule.com While detailed quantitative data on the repair efficiency of 6-Cl-C lesions is still emerging, its ability to create a defined mismatch makes it a more specific probe compared to more general DNA damaging agents.

Tools for Investigating Mutagenesis and Genotoxicity Mechanisms

The inherent ability of this compound to cause miscoding during DNA replication makes it a potent tool for studying the mechanisms of mutagenesis and genotoxicity. Current time information in Bangalore, IN.smolecule.com When DNA polymerases encounter 6-Cl-C in the template strand, they can erroneously insert a different base opposite it, leading to a mutation in the newly synthesized strand. This mutagenic property is particularly pronounced under conditions of oxidative stress. smolecule.com

Although the specific mutational signature of this compound is not as extensively characterized as its 5-chloro isomer, which is known to induce C→T transitions, its incorporation is understood to lead to permanent, transmissible changes in the genetic material. pnas.orgnih.gov The study of these mutations provides valuable information on how different DNA polymerases handle damaged or modified bases. By analyzing the frequency and types of mutations induced by 6-Cl-C, researchers can elucidate the fidelity of various polymerases and the cellular pathways that have evolved to prevent such mutagenic events.

Furthermore, the introduction of 6-Cl-C into cellular DNA can induce gene silencing, a process where the expression of a particular gene is switched off. smolecule.com This epigenetic modification can have profound consequences for cell function and is another aspect of its genotoxic profile that is of interest to researchers. The ability to induce both genetic and epigenetic changes makes this compound a versatile tool for exploring the complex interplay between DNA damage, mutagenesis, and the regulation of gene expression.

Table 1: Genotoxicity Endpoints for Investigation

| Genetic Endpoint | Description | Relevance of this compound |

| Gene Mutation | Permanent alteration in the DNA sequence. | Induces miscoding during replication, leading to point mutations. Current time information in Bangalore, IN. |

| Chromosomal Aberrations | Structural or numerical changes in chromosomes. | Potential to cause larger-scale genomic instability. |

| DNA Strand Breaks | Breaks in the phosphodiester backbone of DNA. | Can be an indirect consequence of repair processes targeting the lesion. |

| Gene Silencing | Epigenetic modification leading to reduced gene expression. | Incorporation can alter methylation patterns and silence genes. smolecule.com |

Building Blocks for Engineered Nucleic Acid Analogs and Modified Nucleotides

In the realm of synthetic biology and medicinal chemistry, this compound serves as a versatile building block for the creation of engineered nucleic acid analogs and modified nucleotides. smolecule.com The chlorine atom at the C6 position is a reactive handle that can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. smolecule.com This chemical reactivity enables the synthesis of a diverse library of cytosine derivatives with tailored properties.

One key application is in the synthesis of oligonucleotides containing modified bases at specific positions. To achieve this, a phosphoramidite (B1245037) derivative of the modified nucleoside is typically required for use in automated DNA synthesizers. While the synthesis of a this compound phosphoramidite is feasible, much of the documented work in this area has focused on the related compound, 6-chloropurine (B14466), to create modified deoxyadenosine (B7792050) residues. mdpi.com The principles, however, are transferable. For instance, the synthesis of oligonucleotides containing 5-chlorocytosine (B1228043) has been achieved by preparing a phosphoramidite from O4-ethyl, 5-chloro-2'-deoxyuridine. researchgate.netnih.gov A similar strategy could be employed for this compound.

Enzymatic synthesis provides an alternative and often more efficient route to producing modified nucleosides. Nucleoside phosphorylases can be used in transglycosylation reactions to couple a modified base like 6-chloropurine with a sugar moiety. nih.gov This biocatalytic approach avoids the need for extensive protecting group chemistry and can lead to higher yields and purity. Such enzymatic methods could be adapted for the synthesis of this compound nucleosides and their subsequent conversion into triphosphates for use in polymerase-based assays or as precursors for other modified nucleotides. mdpi.commdpi.com

Table 2: Synthetic Approaches for Modified Nucleosides

| Synthetic Method | Description | Example Application |

| Chemical Synthesis (Phosphoramidite) | Step-wise addition of nucleotide building blocks on a solid support for oligonucleotide synthesis. | Incorporation of modified bases like 5-chlorocytosine into DNA strands. researchgate.netnih.gov |

| Enzymatic Synthesis (Transglycosylation) | Use of enzymes like nucleoside phosphorylases to exchange the base of a nucleoside. | Efficient production of nucleoside analogs such as those containing 6-chloropurine. nih.gov |

| Nucleophilic Substitution | Displacement of the chlorine atom on the this compound ring with various nucleophiles. | Creation of a diverse range of C6-substituted cytosine derivatives. smolecule.com |

Exploration of Potential Antiviral Activities and their Underlying Mechanisms

The structural similarity of this compound and its derivatives to natural nucleosides has prompted investigations into their potential as antiviral agents. smolecule.com Nucleoside analogs are a cornerstone of antiviral therapy, often acting by inhibiting viral polymerases or by being incorporated into the viral genome, leading to chain termination or lethal mutagenesis. nih.gov

While direct studies on the antiviral activity of this compound itself are limited, research on structurally related compounds provides compelling evidence for its potential. Notably, nucleoside analogs featuring a 6-chloropurine base have demonstrated promising activity against the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). nih.govnih.govnih.gov In these studies, the 6-chloropurine moiety was found to be crucial for the observed antiviral effect. It is hypothesized that the electrophilic nature of the 6-chloropurine ring may enable it to form a covalent bond with the viral target enzyme, leading to irreversible inhibition. nih.gov

Given that this compound shares the key feature of a chlorine atom at the 6-position of a pyrimidine (B1678525) ring, it is plausible that its derivatives could exhibit similar antiviral mechanisms. The general mechanism of action for such nucleoside analogs involves their conversion to the active triphosphate form within the cell. This triphosphate can then compete with the natural nucleotides for incorporation by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, the analog can disrupt further viral replication. nih.gov Further research is warranted to synthesize and screen this compound-based nucleoside analogs against a range of viruses to fully explore their therapeutic potential and to elucidate their precise mechanisms of action. apsnet.org

Future Research Directions in 6 Chlorocytosine Studies

High-Resolution Structural Elucidation of 6-Chlorocytosine-Containing Nucleic Acids

A fundamental understanding of the biological impact of this compound necessitates detailed, atomic-level structural information. While crystallographic studies have provided insights into duplexes containing the related 5-chlorocytosine (B1228043) (5ClC), revealing that it can be accommodated within a standard B-form DNA helix with minimal distortion, similar high-resolution data for this compound are lacking. researchgate.net Future research must prioritize the structural analysis of DNA and RNA oligonucleotides containing this compound to clarify its influence on nucleic acid architecture.

Key research objectives in this area include:

X-ray Crystallography and NMR Spectroscopy: Employing these high-resolution techniques to solve the three-dimensional structures of this compound-containing DNA and RNA duplexes, as well as more complex structures like i-motifs and quadruplexes. nih.gov This will reveal precise details about base pairing, helical parameters, and the conformational dynamics of the sugar-phosphate backbone. libretexts.orgdiva-portal.orgatdbio.com The persistent challenges in crystallizing nucleic acids, which represent only a small fraction of the structures in the Protein Data Bank (PDB), highlight the need for developing new crystallization strategies, potentially using protein chaperones. ethz.ch

Analysis of Structural Perturbations: Determining how the chlorine atom at the C6 position influences local and global nucleic acid structure. This includes its effects on base pair geometry, stacking interactions, and the hydration patterns in the major and minor grooves.

Structural Basis of Mispairing: If this compound is found to be mutagenic, as has been shown for 5ClC, structural studies of it paired opposite non-canonical partners (like adenine) within a polymerase active site will be crucial to understand the molecular basis of this effect. pnas.org

Development of Advanced Computational Models for Predictive Biological Outcomes

Computational modeling provides a powerful, predictive framework for understanding molecular behavior and guiding experimental work. mghpcc.org The application of advanced computational techniques to this compound can offer predictive insights into its stability, reactivity, and biological interactions, complementing and accelerating laboratory research. nih.govunl.edufrontiersin.org

Future computational efforts should include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Using hybrid QM/MM methods to model the enzymatic processing of this compound by DNA polymerases and repair enzymes. mghpcc.org This can elucidate the reaction pathways and energetic barriers associated with its incorporation, bypass, or excision.

Molecular Dynamics (MD) Simulations: Performing large-scale MD simulations to study the structural dynamics and stability of nucleic acid duplexes containing this compound. These simulations can reveal how the modification affects flexibility, conformational transitions, and interactions with water and ions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: Developing QSAR and machine learning models to predict the biological outcomes of this compound and a library of related halogenated nucleobases. nih.gov By integrating multi-omics data, these models could forecast toxicity, mutagenicity, and epigenetic consequences, facilitating the design of novel compounds with desired properties. unl.edu

| Computational Method | Research Application | Predicted Outcome/Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Analysis of molecular structure and vibrational spectra. | Stable tautomeric forms, geometric parameters, and vibrational frequencies. | researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Study of nucleic acid dynamics and stability. | Impact on helix stability, base pairing dynamics, and protein-DNA interactions. | rsc.org |

| QM/MM Hybrid Methods | Modeling of enzymatic reactions (e.g., polymerase fidelity). | Mechanisms of incorporation, mutagenic potential, and reaction energy barriers. | mghpcc.org |

| QSAR and Machine Learning | Predictive toxicology and systems biology analysis. | Prediction of toxicity, mutagenicity, and epigenetic effects based on structure. | nih.gov |

Exploration of Novel Synthetic Methodologies for Enhanced Production

The availability of this compound and its corresponding phosphoramidite (B1245037) is essential for detailed biochemical and biophysical studies. While methods exist for the synthesis of halogenated nucleosides, future research should focus on developing more efficient, scalable, and sustainable synthetic routes. smolecule.comresearchgate.netacs.org

Promising areas for synthetic exploration include:

Green Chemistry Approaches: Developing environmentally friendly syntheses that minimize waste and avoid hazardous reagents. This could involve mechanochemistry (ball-milling) or solvent-free reaction conditions, which have been successfully applied to other organic syntheses. mdpi.com

Novel Catalytic Systems: Investigating new catalysts, such as copper-based systems used for atom transfer radical reactions, to achieve more selective and high-yielding chlorination of cytosine or its precursors. warwick.ac.uk

Enzymatic Synthesis: Exploring the use of enzymes to catalyze the synthesis of this compound or its nucleoside, which could offer high specificity and milder reaction conditions compared to traditional chemical methods.

Optimized Phosphoramidite Synthesis: Streamlining the synthesis of the this compound phosphoramidite synthon required for automated solid-phase oligonucleotide synthesis. researchgate.net This would greatly facilitate the production of custom DNA and RNA strands for structural and functional studies.

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Direct Chlorination | Direct reaction of cytosine or a derivative with a chlorinating agent like phosphorus oxychloride. | Straightforward, potentially few steps. | smolecule.com |

| Nucleophilic Substitution | Displacement of a leaving group on the pyrimidine (B1678525) ring with a chloride source. | Allows for regioselective synthesis from pre-functionalized precursors. | smolecule.com |

| N-Halo Cyclic Imide Halogenation | Use of reagents like N-chlorosuccinimide to halogenate cytosine nucleosides. | Effective for direct halogenation of nucleosides. | google.com |

| Mechanochemistry | Using mechanical force (e.g., ball-milling) to drive the reaction, often without solvent. | Environmentally friendly, reduced waste, potentially faster reaction times. | mdpi.com |

| Novel Catalysis | Employing modern catalysts (e.g., transition metals) to improve efficiency and selectivity. | Higher yields, greater control over regiochemistry, milder conditions. | warwick.ac.uk |

Comparative Analyses with Other Halogenated Nucleobases to Delineate Structure-Function Relationships

The biological effects of a halogenated nucleobase are dictated by the type of halogen (F, Cl, Br, I) and its position on the base. To fully appreciate the unique properties of this compound, it is imperative to conduct comparative studies against a panel of other halogenated cytosines.

Future comparative research should aim to:

Systematically Vary Halogen and Position: Synthesize and study a series of oligonucleotides containing this compound, 5-chlorocytosine, 5-bromocytosine, 5-fluorocytosine (B48100), and 6-fluorocytosine, etc. acs.org

Compare Biochemical and Biophysical Properties: Analyze these modified oligonucleotides side-by-side to measure their thermodynamic stability (melting temperature), interaction with DNA binding proteins (including polymerases and restriction enzymes), and susceptibility to DNA repair. nih.govacs.org

Elucidate Structure-Function Rules: Use the comparative data to establish clear relationships between the physicochemical properties of the halogen (size, electronegativity) and its position with the observed biological function. For example, studies have shown that while 5-fluorocytosine can form a covalent complex with methyltransferases, the larger 5-chlorocytosine does not, suggesting a steric hindrance effect that should be explored in the context of the 6-chloro position. acs.org This systematic approach will delineate the specific roles of steric and electronic effects in mediating the biological consequences of cytosine halogenation. rsc.org

| Analog | Observed Effect | Implication | Reference |

|---|---|---|---|

| 5-Fluorocytosine (5FC) | Reduced cleavage rate by HpaII enzyme; forms a covalent complex with methyltransferases. | Both steric and electronic properties influence enzyme interaction. | acs.org |

| 5-Chlorocytosine (5ClC) | Completely prevents cleavage by HpaII; does not form a complex with M.HpaII; mimics 5-methylcytosine (B146107) in binding MBD proteins. | Steric bulk is a major determinant for some enzyme interactions, while it can mimic epigenetic marks for others. | researchgate.netacs.org |

| 5-Bromocytosine (5BrC) | Completely prevents cleavage by HpaII. | Larger halogens create a steric wall preventing enzyme access. | acs.org |

| This compound (6ClC) | (Hypothetical) Interaction with proteins and effects on duplex stability are likely different from 5ClC due to the halogen's position in the major groove. | Positional isomerism is critical for biological function. | smolecule.comrsc.org |

Q & A

Basic Research Questions

Q. How is 6-Chlorocytosine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves chlorination of cytosine derivatives using agents like or (N-chlorosuccinimide) under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., , , and -NMR to verify substitution patterns) and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) validates molecular weight. For reproducibility, experimental protocols must specify solvent systems, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating this compound in buffers across a pH range (e.g., 2–12) and temperatures (4°C to 60°C). Degradation kinetics are monitored using UV-Vis spectroscopy (absorbance at 280 nm) or HPLC. Data analysis employs Arrhenius plots to predict shelf life. Note: Hydrolytic dechlorination is common in alkaline conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or impurity profiles. To address this:

- Conduct meta-analyses comparing studies, focusing on variables like dosage, exposure time, and purity thresholds (e.g., ≥95% by HPLC).

- Replicate key experiments under standardized conditions, including controls for reactive oxygen species (ROS) interference, which may alter cytotoxicity outcomes.

- Use orthogonal assays (e.g., LC-MS for metabolite profiling) to validate mechanisms of action .

Q. What experimental designs are optimal for studying this compound’s interaction with DNA repair enzymes?

- Methodological Answer : Use in vitro assays with purified enzymes (e.g., DNA glycosylases) and synthetic oligonucleotides containing this compound lesions. Techniques include:

- Gel electrophoresis to detect strand cleavage patterns.

- Isothermal titration calorimetry (ITC) to quantify binding affinities.

- Molecular dynamics simulations to model enzyme-substrate interactions. Validate findings with knockout cell lines or CRISPR-edited models to assess functional relevance in vivo .

Q. How can researchers validate the proposed chlorination mechanism of cytosine derivatives?

- Methodological Answer : Isotopic labeling (e.g., ) tracks chlorine incorporation during synthesis. Kinetic studies using stopped-flow spectroscopy monitor intermediate formation. Computational chemistry (DFT calculations) identifies transition states and reaction pathways. Cross-validate results with X-ray crystallography of intermediates, if feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.